1H-Tetrazole-1-ethanol

Overview

Description

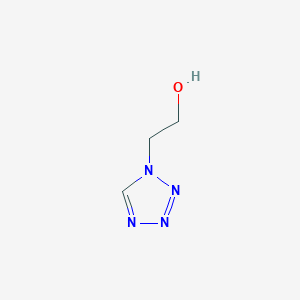

1H-Tetrazole-1-ethanol, also known as 2-(5-Aminotetrazol-1-yl)ethanol, is a synthetic organic heterocyclic compound . It is a nitrogen-rich compound and is stable over a wide pH range . It is also stable to various oxidizing and reducing agents .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, which includes this compound, has been achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide . This process uses diverse reaction conditions to obtain considerable product yields .

Molecular Structure Analysis

The molecular structure of this compound involves a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole function is metabolically stable . The high-pressure structure of 1H-tetrazole was determined with one molecule in a unit cell .

Chemical Reactions Analysis

This compound undergoes a phase transition above 2.6 GPa . It polymerizes reversibly below 100 GPa, probably through carbon–nitrogen bonding instead of nitrogen–nitrogen bonding .

Physical and Chemical Properties Analysis

This compound is a crystalline light yellow powder . It is stable over a wide pH range and is also stable to various oxidizing and reducing agents .

Scientific Research Applications

Photochemistry Studies

1H-Tetrazole-1-ethanol has been a subject of photochemistry studies, particularly focusing on its tautomers. Ismael et al. (2010) conducted a study combining matrix isolation FTIR and theoretical DFT/B3LYP/6-311++G(d,p) to understand the molecular structure and photochemistry of 1-(tetrazol-5-yl)ethanol [1-TE]. They observed unique tautomer selective photochemistry under UV irradiation, highlighting its potential in photochemical applications (Ismael, Cristiano, Fausto, & Gómez-Zavaglia, 2010).

Environmental Chemistry

Liu Yu-zhen (2007) explored the synthesis of 5-Ethylthio-1H-tetrazole using environmentally benign solvents like water and ethanol. This approach significantly reduced the amount of reagent required, suggesting its importance in green chemistry and industrial applications (Liu Yu-zhen, 2007).

Complexation and Ring Transformation

Voitekhovich et al. (2019) investigated the complexation of 2-(1H-Tetrazol-1-yl)thiazole and its reactions with copper(II) chloride in ethanol. The study revealed insights into the transformation of the tetrazole ring, which can be crucial for understanding and designing metal-organic frameworks and coordination compounds (Voitekhovich, Grigoriev, Lyakhov, Matulis, Ivashkevich, & Ivashkevich, 2019).

Energetic Materials Research

Gruhne et al. (2021) studied the preparation of 1- and 2-Nitratoethyl-5H-tetrazole and their application in energetic coordination compounds. The study highlighted their potential as green combustion catalysts and for initiating PETN (pentaerythritol tetranitrate), suggesting applications in the field of energetic materials (Gruhne, Lenz, Rösch, Lommel, Wurzenberger, Klapötke, & Stierstorfer, 2021).

Hydrogel Formation

Andrews et al. (2006) observed that adding water to a product formed from LaCl3 and 1H-5-(2-pyridyl)tetrazole in ethanol resulted in the reversible formation of a hydrogel. This finding opens avenues for research in materials science, particularly in the development of smart materials and hydrogels (Andrews, Junk, Massi, & Silberstein, 2006).

Mechanism of Action

Safety and Hazards

Future Directions

There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles . Researchers are still working to develop more efficient and eco-friendly methods for their synthesis . The pressure-induced phase transition and polymerization of nitrogen-rich molecules like 1H-Tetrazole-1-ethanol are widely focused on due to their extreme importance for the development of green high-energy-density materials .

Properties

IUPAC Name |

2-(tetrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c8-2-1-7-3-4-5-6-7/h3,8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROUXFIBPSXDJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339726 | |

| Record name | 1H-Tetrazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15284-25-0 | |

| Record name | 1H-Tetrazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B3379225.png)